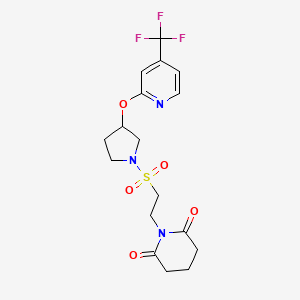
1-(2-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms. The molecule also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is linked to a sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms. Finally, the molecule contains a piperidine-2,6-dione group, which is a six-membered ring with two carbonyl groups and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is highly electronegative, which would create a significant dipole moment in that part of the molecule. The pyridine and pyrrolidine rings are both aromatic, which means they have a stable, delocalized electron cloud .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the sulfonyl group, and the carbonyl groups on the piperidine ring. The trifluoromethyl group is quite unreactive, but it can undergo certain reactions under specific conditions . The sulfonyl group is more reactive and could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group and the aromatic rings would likely make the compound relatively nonpolar and lipophilic. The compound could potentially form hydrogen bonds through the sulfonyl and carbonyl groups .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The chemical compound , due to its complex structure involving pyridinyl, pyrrolidinyl, and piperidine dione components, is involved in several areas of scientific research, particularly in the synthesis of various heterocyclic compounds and as part of studies on chemical reactivity and catalysis. For example, research has highlighted its potential in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids through a Lossen-type reaction, showcasing its role in facilitating reactions with excellent yields and purities (Cal et al., 2012). Similarly, its sulfonamide group has been utilized in cationic cyclisations to form pyrrolidines and polycyclic systems, indicating its use in creating complex molecular architectures (Haskins & Knight, 2002).
Catalysis and Material Science
In material science and catalysis, the compound's framework has been applied to develop novel catalysts for chemical synthesis. For instance, research on ionic liquid sulfonic acid functionalized pyridinium chloride, related to the structural components of the target compound, demonstrates advancements in solvent-free synthesis methods, highlighting the importance of such compounds in green chemistry and catalysis (Moosavi-Zare et al., 2013).
Biological Applications and Pharmacological Potential
While specifically excluding information related to drug use, dosage, and side effects, it's notable that the structural motifs present in the compound are found in various pharmacological agents. Research into analogues of piperidine diones, for example, has explored their potential as selective inhibitors in biological systems, illustrating the broader relevance of such compounds in medicinal chemistry (Leung et al., 1987).
Chemical Stability and Degradation Studies
The compound's structure also plays a significant role in studies focused on chemical stability and degradation, essential for understanding the behavior of complex molecules under various conditions. Forced degradation and photodegradation studies of related pyrrolo[3,4-c]pyridine-1,3-dione derivatives provide insights into their stability, showcasing the compound's relevance in developing stable pharmaceutical and chemical products (Muszalska et al., 2015).
Propriétés
IUPAC Name |
1-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O5S/c18-17(19,20)12-4-6-21-14(10-12)28-13-5-7-22(11-13)29(26,27)9-8-23-15(24)2-1-3-16(23)25/h4,6,10,13H,1-3,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQCPGSPYJAQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

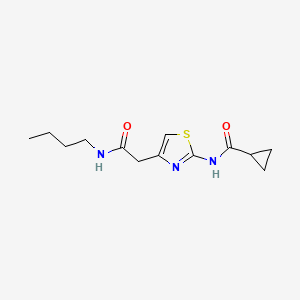
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)
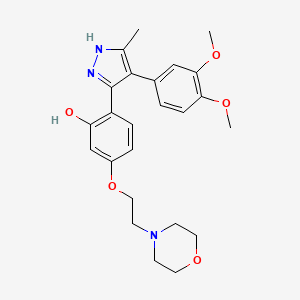
![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)
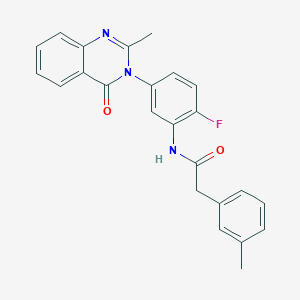
![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)
methanone](/img/structure/B2508699.png)
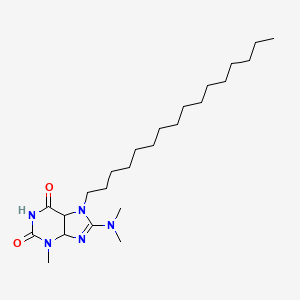
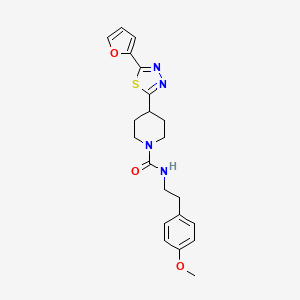
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
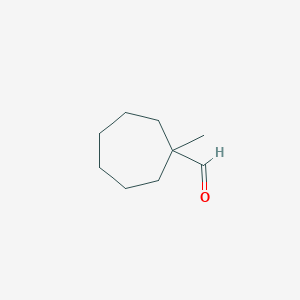
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)